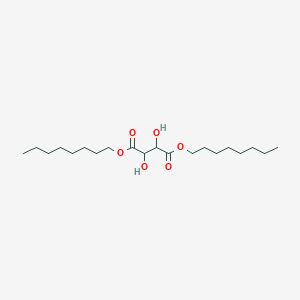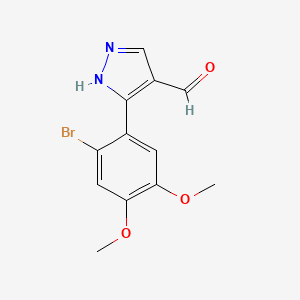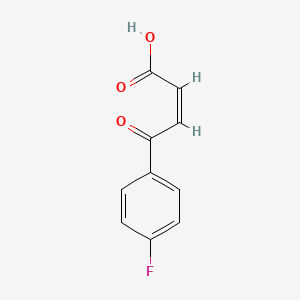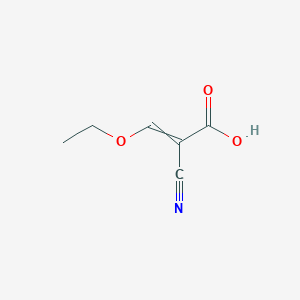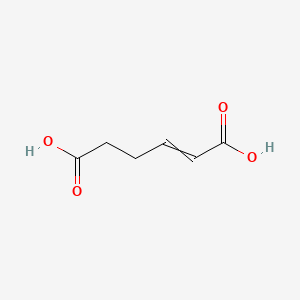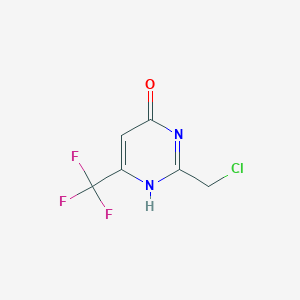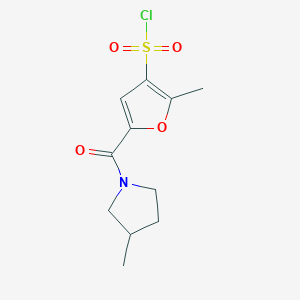
2-Methyl-5-(3-methylpyrrolidine-1-carbonyl)furan-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(3-methylpyrrolidine-1-carbonyl)furan-3-sulfonyl chloride is a complex organic compound that features a furan ring substituted with a sulfonyl chloride group and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3-methylpyrrolidine-1-carbonyl)furan-3-sulfonyl chloride typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the sulfonyl chloride group through sulfonation followed by chlorination. The pyrrolidine moiety can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(3-methylpyrrolidine-1-carbonyl)furan-3-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The furan ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Substitution reactions: The methyl groups on the furan and pyrrolidine rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols for substitution reactions, as well as oxidizing and reducing agents for redox reactions. Typical reaction conditions might involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while oxidation of the furan ring could produce a furanone derivative.
Scientific Research Applications
2-Methyl-5-(3-methylpyrrolidine-1-carbonyl)furan-3-sulfonyl chloride has several scientific research applications, including:
Organic synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Material science: Its reactivity and functional groups can be exploited in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(3-methylpyrrolidine-1-carbonyl)furan-3-sulfonyl chloride depends on its interaction with specific molecular targets. For instance, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-5-(3-methylpyrrolidine-1-carbonyl)furan-3-sulfonyl chloride include other sulfonyl chlorides and furan derivatives, such as:
- 2-Methyl-5-(pyrrolidine-1-carbonyl)furan-3-sulfonyl chloride
- 2-Methyl-5-(3-methylpyrrolidine-1-carbonyl)thiophene-3-sulfonyl chloride
Uniqueness
What sets this compound apart is the specific combination of functional groups and the spatial arrangement of these groups, which can result in unique reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-methyl-5-(3-methylpyrrolidine-1-carbonyl)furan-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-7-3-4-13(6-7)11(14)9-5-10(8(2)17-9)18(12,15)16/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYWVFAYVHXOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C(=O)C2=CC(=C(O2)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
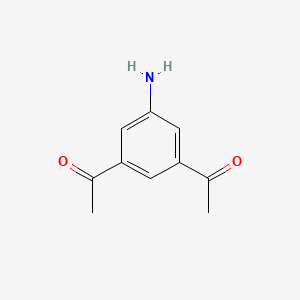
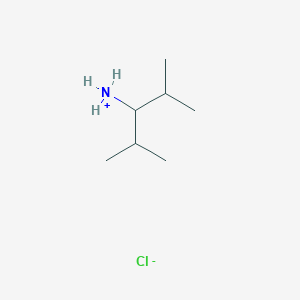
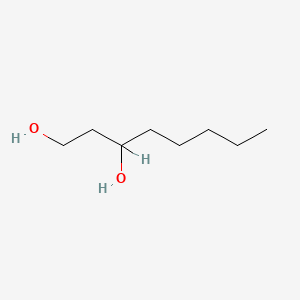
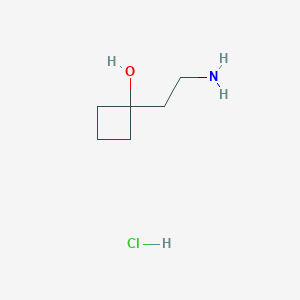
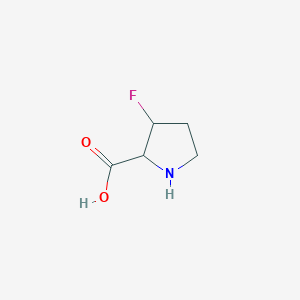
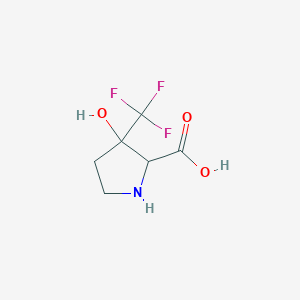
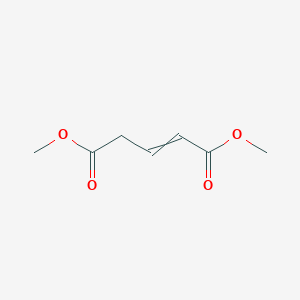
![(2S,3S,6R,8R,9R,10S,11S,12R)-2-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one](/img/structure/B7934137.png)
